

# CellTracker Red CMTPX: Application Notes and Protocols for Optimal Cell Tracking

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## Compound of Interest

Compound Name: CellTracker Red CMTPX

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of **CellTracker Red CMTPX**, a fluorescent dye designed for long-term cell tracking. These guidelines will assist researchers in optimizing staining concentrations and procedures to achieve robust and reliable cell tracking in various experimental models.

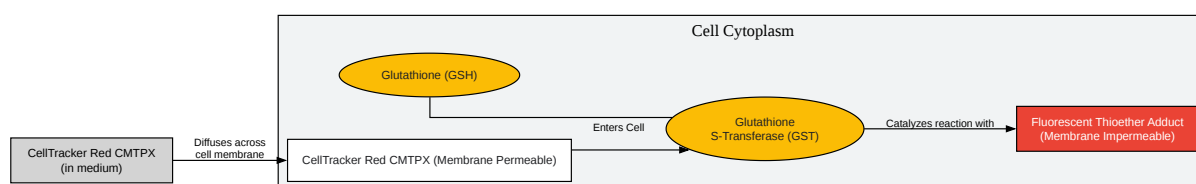
## Introduction

**CellTracker Red CMTPX** is a vital tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion.<sup>[1][2][3]</sup> This cell-permeant dye freely crosses the cell membrane. Once inside a living cell, it is transformed into a cell-impermeant product that is well-retained, stable, and non-toxic at working concentrations.<sup>[1][3][4][5]</sup> The fluorescent signal is passed to daughter cells for several generations (typically 3-6), making it an ideal probe for long-term studies of cellular dynamics.<sup>[4][5][6]</sup> The fluorescence of **CellTracker Red CMTPX** is retained for at least 72 hours and its emission spectrum is well-separated from GFP, allowing for multiplexing applications.<sup>[1][4][5]</sup>

## Mechanism of Action

**CellTracker Red CMTPX** contains a chloromethyl group that reacts with thiol groups, primarily on glutathione, in a reaction mediated by glutathione S-transferase (GST).<sup>[1][2][3]</sup> Most cells have high levels of glutathione and ubiquitous GST activity, leading to the efficient conversion

of the dye into a fluorescent, membrane-impermeant thioether adduct. This covalent binding ensures excellent retention of the dye within the cytoplasm of the cells.[1][2][3][7]



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**Figure 1.** Mechanism of **CellTracker Red CMTPIX** retention.

## Data Presentation

The optimal concentration of **CellTracker Red CMTPIX** can vary depending on the cell type and the duration of the experiment. It is recommended to perform a titration to determine the ideal concentration for your specific application.

Application	Recommended Concentration Range (µM)	Incubation Time (minutes)	Key Considerations
Short-Term Tracking (< 3 days)	0.5 - 5 µM	15 - 45	Use the lowest effective concentration to minimize potential artifacts.[1][2]
Long-Term Tracking (> 3 days)	5 - 25 µM	15 - 45	Higher concentrations may be needed for rapidly dividing cells to ensure signal retention over multiple generations.[1][2]
Rapidly Dividing Cells	5 - 25 µM	15 - 45	The dye is diluted with each cell division, so a higher initial concentration may be necessary.[1][2]
Lymphocytes	< 5 µM	15 - 45	Peripheral blood lymphocytes may show altered responses at concentrations above 5 µM.[2]
CD8+ T cells	10 µM	20	As demonstrated in studies tracking antigen-specific T cell proliferation in vivo.[8]

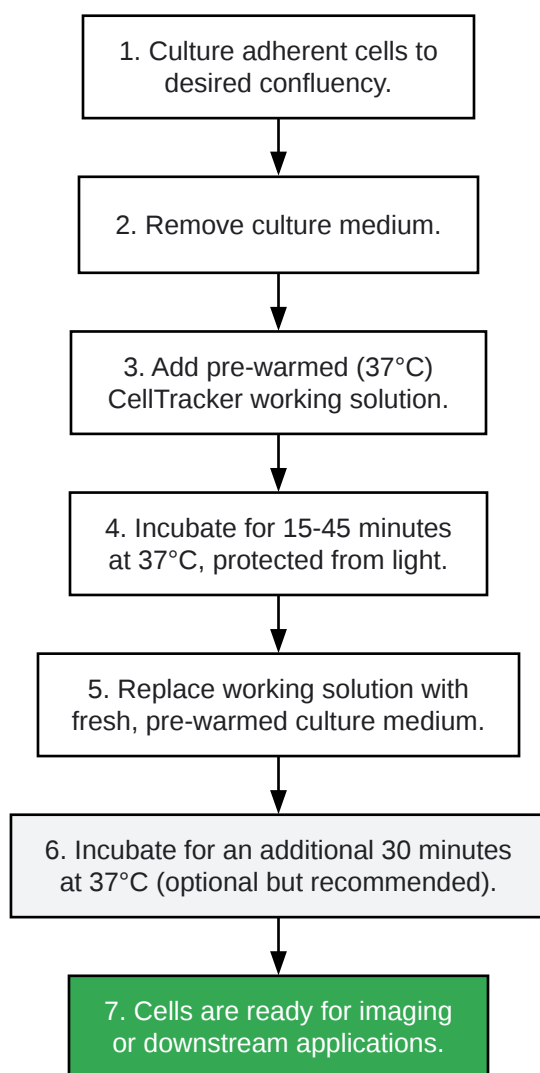
## Experimental Protocols

Below are detailed protocols for labeling adherent and suspension cells with **CellTracker Red CMTPX**.

## Reagent Preparation

- Prepare a 10 mM Stock Solution: Allow the vial of **CellTracker Red CMTPX** to warm to room temperature before opening. Dissolve the lyophilized powder in high-quality, anhydrous DMSO. For a 50 µg vial, adding 7.3 µL of DMSO will yield a 10 mM stock solution.<sup>[9]</sup> For other vial sizes, adjust the DMSO volume accordingly.
- Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.<sup>[4]</sup>
- Prepare the Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (refer to the table above) in serum-free medium.<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup> It is crucial to use serum-free medium for the dilution as serum can contain esterases that may prematurely cleave the dye.<sup>[7]</sup> Warm the working solution to 37°C before use.<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup>

## Staining Protocol for Adherent Cells



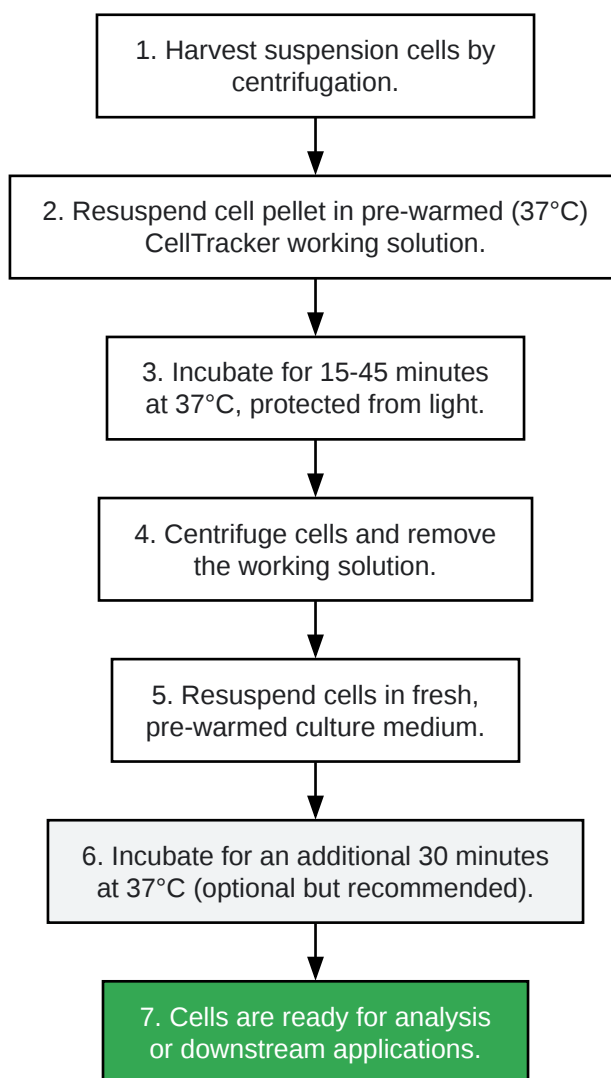
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**Figure 2.** Workflow for staining adherent cells.

- Grow adherent cells on coverslips or in culture dishes to the desired confluency.
- Aspirate the culture medium from the cells.
- Gently add the pre-warmed (37°C) **CellTracker Red CMTPIX** working solution to the cells, ensuring the entire surface is covered.[4]
- Incubate the cells for 15 to 45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[4]

- Remove the working solution and replace it with fresh, pre-warmed, complete culture medium.[4]
- For optimal results, it is recommended to incubate the cells for another 30 minutes at 37°C to allow for complete modification of the dye.[9]
- The cells are now labeled and ready for visualization by fluorescence microscopy (Excitation/Emission: ~577/602 nm) or for use in downstream applications.[3][4]

## Staining Protocol for Suspension Cells



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**Figure 3.** Workflow for staining suspension cells.

- Harvest the suspension cells by centrifugation.
- Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed (37°C) **CellTracker Red CMTPIX** working solution.[1]
- Incubate the cells for 15 to 45 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[4]
- After incubation, centrifuge the cells to pellet them and carefully remove the working solution.
- Resuspend the cell pellet in fresh, pre-warmed, complete culture medium.
- An optional but recommended step is to incubate the cells for an additional 30 minutes at 37°C.[9]
- The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or for use in subsequent experiments.

## Important Considerations and Troubleshooting

- **Low Signal:** If the fluorescence signal is weak, consider increasing the dye concentration or the incubation time. Ensure that the working solution was prepared in serum-free medium.[7]
- **Cytotoxicity:** While **CellTracker Red CMTPIX** has low cytotoxicity, it is always advisable to perform a viability assay to confirm that the chosen concentration does not affect cell health or proliferation.[1][10]
- **Fixation:** The fluorescent signal of CellTracker dyes is generally retained after fixation with formaldehyde and permeabilization with detergents.[6][7] However, some leakage of the dye attached to smaller metabolites may occur, potentially leading to a decrease in fluorescence. [7]
- **Multiplexing:** When co-staining with other fluorescent probes, ensure that there is minimal spectral overlap. Check for bleed-through between channels by imaging single-color controls.[7]

By following these detailed protocols and considering the key variables, researchers can effectively utilize **CellTracker Red CMTPIX** for robust and reproducible long-term cell tracking

experiments.

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